molecular formula C17H15FN4OS B3925886 N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3925886
M. Wt: 342.4 g/mol
InChI Key: TYHYUGGUMZMIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that belongs to the class of thiadiazole urea derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in disease progression. For example, in cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In diabetes, it regulates glucose metabolism by activating AMPK and inhibiting GSK-3β. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques by reducing the expression of β-secretase and γ-secretase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cancer cells and diabetic rats. It also improves insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, it enhances memory and learning in Alzheimer's disease animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its high potency and selectivity towards specific signaling pathways. It also has good solubility in aqueous and organic solvents, making it easy to use in various assays. However, one limitation is its potential toxicity towards normal cells at high concentrations, which requires careful optimization of dosages.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea. One direction is to investigate its potential as a combination therapy with other anticancer or antidiabetic agents to enhance its therapeutic efficacy. Another direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to optimize its dosages and minimize its potential toxicity towards normal cells.

Scientific Research Applications

N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has potential as an antidiabetic agent by regulating glucose metabolism and insulin signaling pathways. Additionally, it has shown promising results in preventing cognitive decline in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11(12-5-3-2-4-6-12)15-21-22-17(24-15)20-16(23)19-14-9-7-13(18)8-10-14/h2-11H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHYUGGUMZMIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
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N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

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